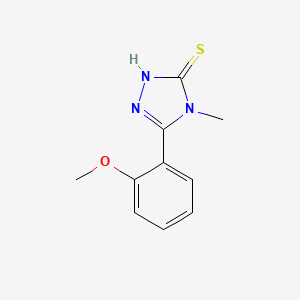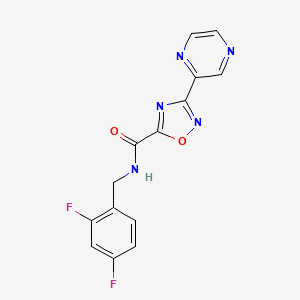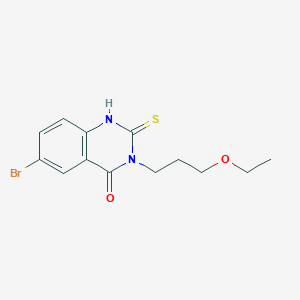
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of organic compounds with a quinazoline core structure. They have a wide range of biological activities and are used in medicinal chemistry . The compound you mentioned has a bromo, ethoxypropyl, and mercapto substituents, which could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of a compound like this would involve a quinazoline core with various substituents. The bromo, ethoxypropyl, and mercapto groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, depending on their substituents. They can participate in reactions such as alkylation, acylation, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Pharmacological Activity
The synthesis of heterocyclic systems involving the condensation of amino-mercapto-triazoles with various bromo-compounds, including bromoquinazolinones, has been explored for their antibacterial activities. The structures of synthesized compounds were confirmed using analytical techniques, and their antibacterial properties were evaluated, showcasing the importance of these compounds in developing new antibacterial agents (Hui et al., 2000).
Research on improving the synthesis of key intermediates in drug discoveries has highlighted the use of a telescoping process to reduce isolation steps and increase yields, demonstrating the compound's role in enhancing drug development processes (Nishimura & Saitoh, 2016).
A study on the one-pot synthesis of quinazolinones under microwave irradiation and solvent-free conditions used related bromoquinazolinone derivatives, emphasizing the efficiency of this method in synthesizing pharmacologically relevant molecules (Mohammadi & Hossini, 2011).
Anticonvulsant Agents
- Quinazolinone derivatives have been synthesized and evaluated for anticonvulsant activities, with some compounds showing significant activity against seizures in experimental models. This research demonstrates the potential of these compounds in developing new treatments for epilepsy (Ugale et al., 2012).
Antioxidant Properties
- The synthesis and characterization of various bromoquinazolinone derivatives have been explored, with a focus on their potential pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial actions. This indicates the broad spectrum of biological activities that these compounds might possess (Rajveer et al., 2010).
Anticancer Activity
- The development of anticancer agents utilizing bromoquinazolinone derivatives showcases the compound's relevance in synthesizing active pharmaceutical ingredients for cancer treatment. A large-scale process for manufacturing an anticancer agent highlights the practical applications of these compounds in the pharmaceutical industry (Malmgren et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
6-bromo-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-2-18-7-3-6-16-12(17)10-8-9(14)4-5-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGQBRZNELVHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

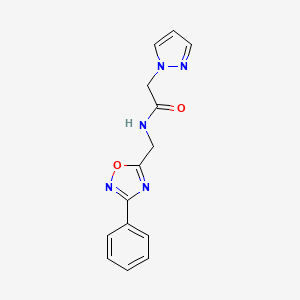
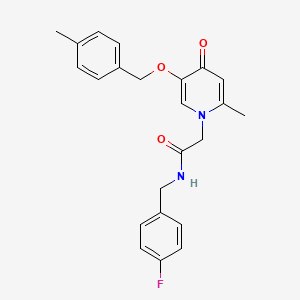
![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)
![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)
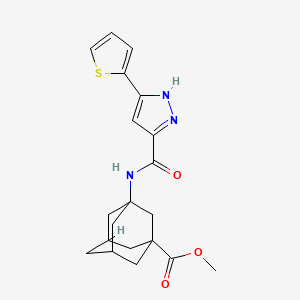
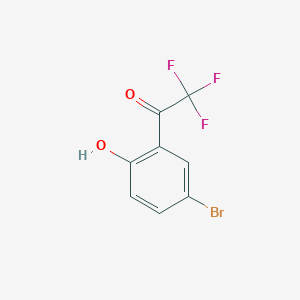
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)

![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)
